molecular formula C22H19BrN4O3 B13128685 1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione CAS No. 88602-97-5

1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione

Cat. No.: B13128685
CAS No.: 88602-97-5
M. Wt: 467.3 g/mol
InChI Key: CFKWFYGZORADES-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino groups, a bromine atom, and a phenethoxy group attached to an anthracene-9,10-dione core.

Preparation Methods

The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione involves several steps, starting with the preparation of the anthracene-9,10-dione core. The introduction of amino groups, bromine, and phenethoxy groups is achieved through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The amino, bromine, and phenethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione can be compared with other similar compounds, such as:

    1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione: Similar structure but with an ethoxy group instead of a phenethoxy group.

    1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and phenethoxy groups.

    2-Bromo-6-phenethoxyanthracene-9,10-dione: Lacks the amino groups. The uniqueness of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.

Biological Activity

1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione is a synthetic compound that belongs to the anthracene family. It has garnered attention in recent years due to its potential biological activities, particularly in cancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups which contribute to its biological properties. The molecular formula is C26H18BrN4O4C_{26}H_{18}BrN_4O_4, and it features an anthracene backbone substituted with amino and bromo groups along with a phenylethoxy moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
  • Intercalation into DNA : The planar structure of anthracene derivatives allows them to intercalate between DNA base pairs, disrupting normal function and leading to cytotoxic effects .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxicity .

Anticancer Activity

Several studies have highlighted the anticancer properties of similar anthracene derivatives:

  • HL-60 Human Leukemia Cells : Research indicated that aza-anthracene derivatives exhibit selective cytotoxicity against HL-60 cells. The study showed that these compounds could induce topoisomerase II-mediated DNA cross-linking, resulting in cell death .
  • Breast Cancer Models : In vitro studies demonstrated that anthracene derivatives could significantly reduce cell viability in various breast cancer cell lines by inducing apoptosis through the activation of caspases .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of anthracene derivatives:

StudyCell LineIC50 (µM)Mechanism
HL-60Not specifiedTopoisomerase II inhibition
K562100Apoptosis induction via ROS
MDA-MB-231<50Caspase activation

Properties

CAS No.

88602-97-5

Molecular Formula

C22H19BrN4O3

Molecular Weight

467.3 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H19BrN4O3/c23-11-8-12(24)15-17(19(11)26)21(28)16-13(25)9-14(20(27)18(16)22(15)29)30-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,24-27H2

InChI Key

CFKWFYGZORADES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N

Origin of Product

United States

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